2',4'-Dibromo-3'-fluorophenacyl chloride
CAS No.: 1803778-44-0
Cat. No.: VC2761411
Molecular Formula: C8H4Br2ClFO
Molecular Weight: 330.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803778-44-0 |
|---|---|
| Molecular Formula | C8H4Br2ClFO |
| Molecular Weight | 330.37 g/mol |
| IUPAC Name | 2-chloro-1-(2,4-dibromo-3-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H4Br2ClFO/c9-5-2-1-4(6(13)3-11)7(10)8(5)12/h1-2H,3H2 |
| Standard InChI Key | OGRPMOGPSAONBC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br |
Introduction
2',4'-Dibromo-3'-fluorophenacyl chloride is a chemical compound with the CAS number 1803778-44-0. It is also known as 2-Chloro-1-(2,4-dibromo-3-fluorophenyl)ethanone. This compound belongs to the phenacyl chloride family, which is often used in organic synthesis due to its versatility in forming various derivatives.
Applications and Potential Uses
Phenacyl chlorides are generally used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. They can react with amines to form amides, with alcohols to form esters, and with other nucleophiles to form various derivatives. The presence of bromine and fluorine atoms in 2',4'-Dibromo-3'-fluorophenacyl chloride suggests potential applications in the synthesis of compounds with specific biological activities, such as antimicrobial or anticancer properties.
Biological Activity
While specific biological activity data for 2',4'-Dibromo-3'-fluorophenacyl chloride are not available, compounds with similar structures have shown promising biological activities. For example, fluorinated and brominated aromatic compounds are often investigated for their antimicrobial and anticancer properties due to their ability to interact with biological targets effectively.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume